N,N'-{(2-hydroxypropane-1,3-diyl)bis[nitrilo(E)methylylidenebenzene-2,1-diyl]}bis(4-methylbenzenesulfonamide)
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Overview
Description
N,N’-{(2-hydroxypropane-1,3-diyl)bis[nitrilo(E)methylylidenebenzene-2,1-diyl]}bis(4-methylbenzenesulfonamide) is a complex organic compound that features a combination of hydroxypropane, nitrilo, methylylidenebenzene, and methylbenzenesulfonamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-{(2-hydroxypropane-1,3-diyl)bis[nitrilo(E)methylylidenebenzene-2,1-diyl]}bis(4-methylbenzenesulfonamide) typically involves multiple steps of organic reactionsThe final step involves the sulfonation of the benzene rings to introduce the methylbenzenesulfonamide groups .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also involve purification steps such as recrystallization and chromatography to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
N,N’-{(2-hydroxypropane-1,3-diyl)bis[nitrilo(E)methylylidenebenzene-2,1-diyl]}bis(4-methylbenzenesulfonamide) can undergo various chemical reactions, including:
Oxidation: The hydroxypropane group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitrilo groups can be reduced to amines.
Substitution: The benzene rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3/H2SO4).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Introduction of various substituents on the benzene rings.
Scientific Research Applications
N,N’-{(2-hydroxypropane-1,3-diyl)bis[nitrilo(E)methylylidenebenzene-2,1-diyl]}bis(4-methylbenzenesulfonamide) has several applications in scientific research:
Mechanism of Action
The mechanism of action of N,N’-{(2-hydroxypropane-1,3-diyl)bis[nitrilo(E)methylylidenebenzene-2,1-diyl]}bis(4-methylbenzenesulfonamide) involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to form stable complexes with metal ions, which can then participate in catalytic processes. Additionally, its sulfonamide groups can interact with biological molecules, potentially inhibiting specific enzymatic activities.
Comparison with Similar Compounds
Similar Compounds
N,N’-{(2-hydroxypropane-1,3-diyl)bis[nitrilo(E)methylylidenebenzene-2,1-diyl]}bis(2-chloroacetamide): Similar structure but with chloroacetamide groups instead of methylbenzenesulfonamide.
N,N’-{(2-hydroxypropane-1,3-diyl)bis[nitrilo(E)methylylidenebenzene-2,1-diyl]}bis(pyridine-2-carboxamide): Contains pyridine carboxamide groups, offering different reactivity and applications.
Uniqueness
N,N’-{(2-hydroxypropane-1,3-diyl)bis[nitrilo(E)methylylidenebenzene-2,1-diyl]}bis(4-methylbenzenesulfonamide) is unique due to its combination of hydroxypropane, nitrilo, methylylidenebenzene, and methylbenzenesulfonamide groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C31H32N4O5S2 |
---|---|
Molecular Weight |
604.7 g/mol |
IUPAC Name |
N-[2-[[2-hydroxy-3-[[2-[(4-methylphenyl)sulfonylamino]phenyl]methylideneamino]propyl]iminomethyl]phenyl]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C31H32N4O5S2/c1-23-11-15-28(16-12-23)41(37,38)34-30-9-5-3-7-25(30)19-32-21-27(36)22-33-20-26-8-4-6-10-31(26)35-42(39,40)29-17-13-24(2)14-18-29/h3-20,27,34-36H,21-22H2,1-2H3 |
InChI Key |
DPJMCEGTZOMLLR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C=NCC(CN=CC3=CC=CC=C3NS(=O)(=O)C4=CC=C(C=C4)C)O |
Origin of Product |
United States |
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